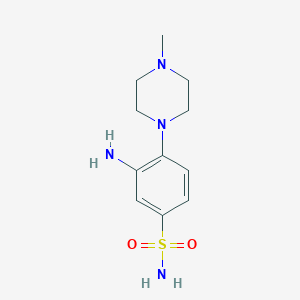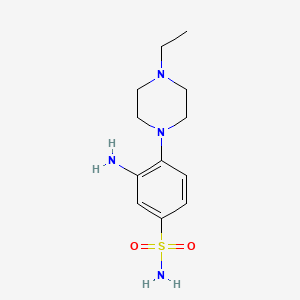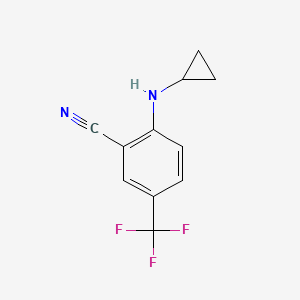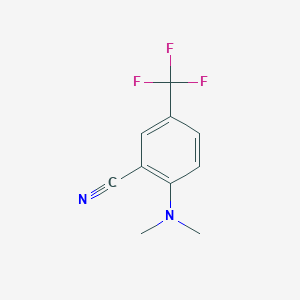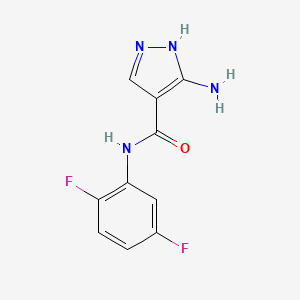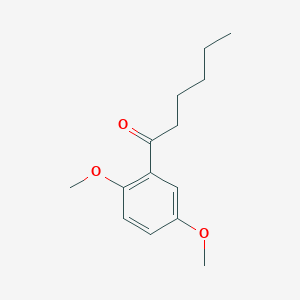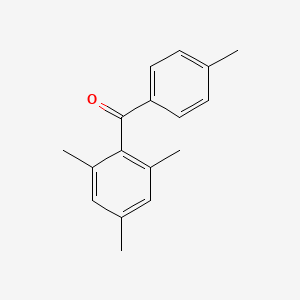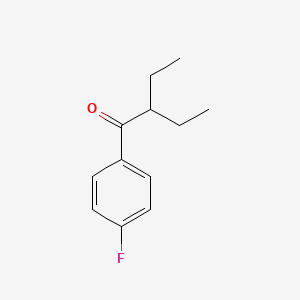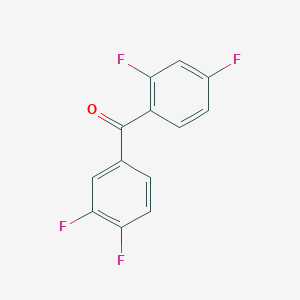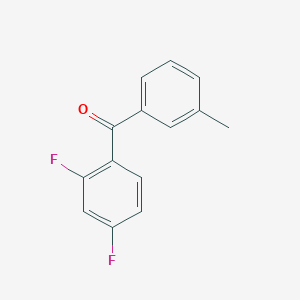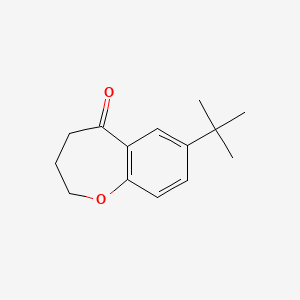
7-tert-Butyl-3,4-dihydro-1-benzoxepin-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-tert-Butyl-3,4-dihydro-1-benzoxepin-5(2H)-one is an organic compound belonging to the class of benzoxepins Benzoxepins are characterized by a benzene ring fused to an oxepin ring, which is a seven-membered ring containing one oxygen atom This specific compound features a tert-butyl group at the 7th position and a ketone functional group at the 5th position of the oxepin ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-Butyl-3,4-dihydro-1-benzoxepin-5(2H)-one typically involves the following steps:
Formation of the Benzoxepin Ring: The initial step often involves the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate reagent to form the benzoxepin ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where the benzoxepin intermediate is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation to Form the Ketone: The final step involves the oxidation of the intermediate to introduce the ketone functional group at the 5th position. This can be accomplished using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the tert-butyl group or the benzene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol, 7-tert-Butyl-3,4-dihydro-1-benzoxepin-5-ol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing the ketone to an alcohol.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Alcohol: 7-tert-Butyl-3,4-dihydro-1-benzoxepin-5-ol.
Substituted Benzoxepins: Compounds with various substituents on the benzene ring.
科学研究应用
7-tert-Butyl-3,4-dihydro-1-benzoxepin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and resins.
作用机制
The mechanism by which 7-tert-Butyl-3,4-dihydro-1-benzoxepin-5(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ketone and tert-butyl groups can influence its binding affinity and specificity. The compound’s ability to undergo various chemical reactions also makes it a versatile tool in synthetic chemistry, where it can participate in multiple pathways to yield diverse products.
相似化合物的比较
Similar Compounds
7-tert-Butyl-1-benzoxepin-5(2H)-one: Lacks the dihydro component, which may affect its reactivity and applications.
3,4-Dihydro-1-benzoxepin-5(2H)-one: Without the tert-butyl group, it may have different physical and chemical properties.
7-tert-Butyl-3,4-dihydro-2H-1-benzopyran-5-one: Similar structure but with a different ring system (benzopyran instead of benzoxepin).
Uniqueness
7-tert-Butyl-3,4-dihydro-1-benzoxepin-5(2H)-one is unique due to the combination of its tert-butyl group and the dihydrobenzoxepin ring system. This specific arrangement of functional groups and ring structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
7-tert-butyl-3,4-dihydro-2H-1-benzoxepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-14(2,3)10-6-7-13-11(9-10)12(15)5-4-8-16-13/h6-7,9H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEAMFZSKZEAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
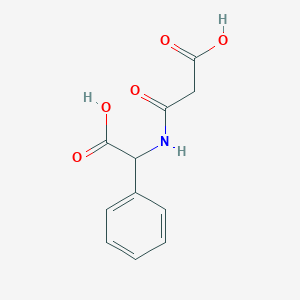
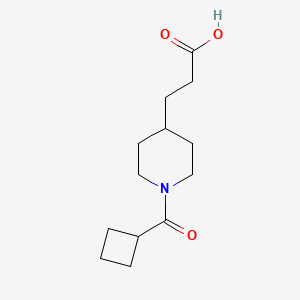
![3-[1-(Butylcarbamoyl)piperidin-4-yl]propanoic acid](/img/structure/B7867702.png)
